![molecular formula C14H14BrNO B1405999 [5-(苄氧基)-2-溴苯基]甲胺 CAS No. 1537265-42-1](/img/structure/B1405999.png)
[5-(苄氧基)-2-溴苯基]甲胺
描述
[5-(Benzyloxy)-2-bromophenyl]methanamine: is an organic compound with the molecular formula C14H14BrNO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a benzyloxy group at the 5-position and a bromine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Chemistry:
Synthetic Intermediates: [5-(Benzyloxy)-2-bromophenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used in catalytic processes, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Biological Studies: It can be used in studies to understand the interaction of substituted phenylmethanamines with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or resins.
Agrochemicals: It can be used in the development of agrochemicals that protect crops from pests and diseases.
生化分析
Biochemical Properties
[5-(Benzyloxy)-2-bromophenyl]methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an important enzyme involved in the regulation of gene expression through arginine methylation . The interaction between [5-(Benzyloxy)-2-bromophenyl]methanamine and CARM1 is characterized by high affinity and selectivity, making it a valuable tool for studying the enzyme’s function and potential therapeutic target for cancer treatment .
Cellular Effects
The effects of [5-(Benzyloxy)-2-bromophenyl]methanamine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of melanoma cell lines by targeting CARM1 . The inhibition of CARM1 by [5-(Benzyloxy)-2-bromophenyl]methanamine leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the methylation status of histones, which in turn influences the transcriptional activity of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, [5-(Benzyloxy)-2-bromophenyl]methanamine exerts its effects through direct binding to the active site of CARM1 . This binding inhibits the enzyme’s methyltransferase activity, preventing the methylation of target proteins such as histones. The inhibition of CARM1 by [5-(Benzyloxy)-2-bromophenyl]methanamine results in changes in gene expression patterns, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(Benzyloxy)-2-bromophenyl]methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that [5-(Benzyloxy)-2-bromophenyl]methanamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of [5-(Benzyloxy)-2-bromophenyl]methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity without causing significant toxicity . At higher doses, [5-(Benzyloxy)-2-bromophenyl]methanamine may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
[5-(Benzyloxy)-2-bromophenyl]methanamine is involved in specific metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that are excreted in the urine.
Transport and Distribution
The transport and distribution of [5-(Benzyloxy)-2-bromophenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, [5-(Benzyloxy)-2-bromophenyl]methanamine can accumulate in specific tissues, including the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of [5-(Benzyloxy)-2-bromophenyl]methanamine is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CARM1 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct [5-(Benzyloxy)-2-bromophenyl]methanamine to the nucleus . The nuclear localization of the compound is essential for its role in regulating gene expression and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-2-bromophenyl]methanamine typically involves the following steps:
Bromination: The starting material, 5-benzyloxyphenylmethanamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for [5-(Benzyloxy)-2-bromophenyl]methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in [5-(Benzyloxy)-2-bromophenyl]methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of benzyl-substituted phenylmethanamines.
Coupling: Formation of biaryl compounds.
作用机制
The mechanism of action of [5-(Benzyloxy)-2-bromophenyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
[5-(Benzyloxy)-2-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of bromine.
[5-(Benzyloxy)-2-fluorophenyl]methanamine: Similar structure but with a fluorine atom instead of bromine.
[5-(Benzyloxy)-2-iodophenyl]methanamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in [5-(Benzyloxy)-2-bromophenyl]methanamine provides a balance between reactivity and stability, making it suitable for various chemical transformations.
Applications: The compound’s unique combination of benzyloxy and bromine substituents makes it versatile for applications in synthetic chemistry, drug development, and material science.
属性
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYUFGPKXLHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)
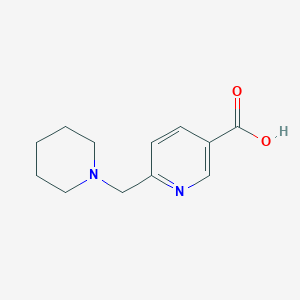
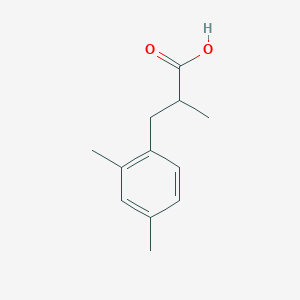
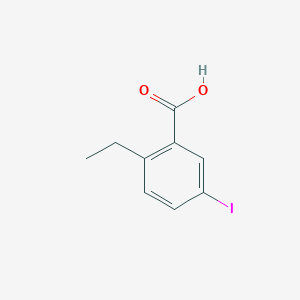

![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)

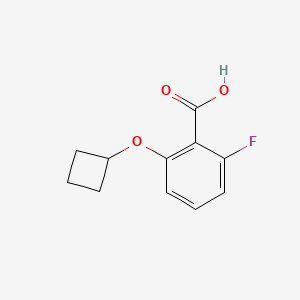
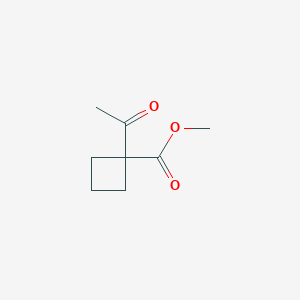

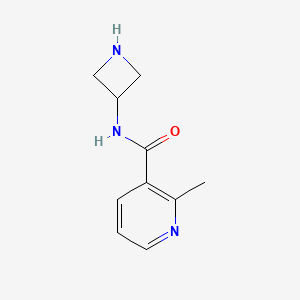
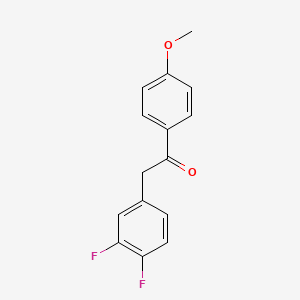
![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)
